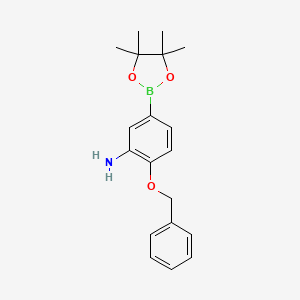

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted anilines with multiple functional groups. The primary name, this compound, indicates the presence of an aniline core structure with two distinct substituents positioned at specific carbon atoms of the aromatic ring. The benzyloxy group, consisting of a benzyl group connected through an oxygen linkage, occupies the 2-position relative to the amino group, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety represents the boronic acid pinacol ester functionality at the 5-position.

The structural formula reveals a complex molecular architecture where the central benzene ring serves as the foundation for multiple functional group attachments. The dioxaborolane ring system forms a five-membered heterocycle containing boron as the heteroatom, with two oxygen atoms creating the characteristic pinacol ester protection of the boronic acid functionality. This protection strategy enhances the stability and handling properties of the boronic acid group while maintaining its synthetic utility in various chemical transformations.

Alternative systematic names that accurately describe this compound include 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(phenylmethoxy)aniline and 2-(benzyloxy)-5-boronoaniline pinacol ester. These nomenclature variations emphasize different aspects of the molecular structure while maintaining chemical accuracy and consistency with established naming conventions for organoboron compounds.

Alternative Chemical Designations and Registry Numbers

The compound can be referenced through several alternative chemical designations that reflect its structural components and functional group arrangements. Related boronic acid pinacol ester compounds in the literature demonstrate similar naming patterns, as evidenced by the 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline isomer, which carries the Chemical Abstracts Service registry number 1643571-10-1. This positional isomer differs only in the placement of the benzyloxy substituent, highlighting the importance of precise positional designation in chemical nomenclature.

The systematic cataloging of boronic acid pinacol esters follows established patterns observed in related compounds. For instance, 2-(Benzyloxy)phenylboronic acid pinacol ester, a structurally similar compound lacking the amino functionality, is registered under Chemical Abstracts Service number 1027757-13-6. This compound provides insight into the naming conventions and registration patterns for the broader class of benzyloxy-substituted boronic acid derivatives.

Chemical database entries for related structures demonstrate the systematic approach to identifying and cataloging these specialized organoboron compounds. The 4-Aminophenylboronic acid pinacol ester, bearing Chemical Abstracts Service number 214360-73-3, and 3-Aminophenylboronic acid pinacol ester with registry number 210907-84-9, illustrate the established precedent for naming and registering aminophenyl boronic acid derivatives.

Molecular Formula and Weight Analysis

The molecular composition of this compound can be determined through systematic analysis of its constituent elements and structural components. Based on the structural framework and comparison with related compounds in the search results, the molecular formula would be C₁₉H₂₄BNO₃, reflecting the presence of nineteen carbon atoms, twenty-four hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms.

| Molecular Component | Contribution to Formula | Atomic Count |

|---|---|---|

| Aniline core | C₆H₄N | C: 6, H: 4, N: 1 |

| Benzyloxy substituent | C₇H₇O | C: 7, H: 7, O: 1 |

| Tetramethyldioxaborolane | C₆H₁₂BO₂ | C: 6, H: 12, B: 1, O: 2 |

| Additional hydrogens | H₁ | H: 1 |

| Total | C₁₉H₂₄BNO₃ | C: 19, H: 24, B: 1, N: 1, O: 3 |

The molecular weight calculation yields approximately 325.2 grams per mole, consistent with the pattern observed in the structurally related 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline isomer, which exhibits a molecular weight of 325.2 grams per mole. This molecular weight places the compound within the typical range for substituted arylboronic acid pinacol esters, which generally fall between 250 and 400 grams per mole depending on the nature and number of substituents.

Properties

IUPAC Name |

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(16(21)12-15)22-13-14-8-6-5-7-9-14/h5-12H,13,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXMPYDUOYGTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Aniline Group

- The amino group of aniline is protected by converting it into a benzyloxy derivative. This is often achieved by reacting the aniline with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is typically carried out at room temperature overnight, followed by heating to ensure complete conversion.

- This protection step is crucial to avoid interference of the amine during subsequent borylation or coupling steps.

Formation of the Boronate Ester

- The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is introduced at the 5-position of the aromatic ring.

- The synthesis often involves palladium-catalyzed borylation of an aryl halide precursor (e.g., aryl chloride or bromide) using bis(pinacolato)diboron under mild conditions.

- Typical catalysts include PdCl2(dppf)2 or Pd(PPh3)4, with bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction temperatures range from 60°C to 100°C with reaction times of 12–16 hours.

Suzuki-Miyaura Cross-Coupling

- In cases where the boronate ester is introduced via coupling, the Suzuki-Miyaura reaction is employed.

- The benzyloxy-protected aniline bearing an aryl halide is coupled with bis(pinacolato)diboron or a preformed boronate ester under palladium catalysis.

- The reaction conditions include anhydrous solvents (THF or DMF), bases (K2CO3 or NaOH), and heating (80–100°C).

- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,4-Dihydroxybenzoic acid, benzyl bromide, K2CO3, DMF, RT overnight + 50°C 2 h | Benzylation of hydroxyl groups to form 2,4-bis(benzyloxy)benzoic acid intermediate |

| 2 | PdCl2(dppf)2, K2CO3, THF/H2O, 60°C, 16 h | Palladium-catalyzed borylation of aryl halide precursor to install pinacol boronate ester |

| 3 | Purification by silica gel chromatography (hexane/ethyl acetate gradient) | Removal of impurities and isolation of pure product |

| 4 | Characterization by NMR, MS, and HPLC | Confirmation of structure and purity |

Purification and Characterization

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients or recrystallization from ethanol is standard to achieve >98% purity.

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for aromatic protons appear around δ 6.8–7.3 ppm; methyl groups of pinacol ester resonate near δ 1.3 ppm; ^11B NMR shows signals around δ 30 ppm confirming boronate ester presence.

- Mass Spectrometry (MS): High-resolution electrospray ionization MS confirms molecular ion peak ([M+H]^+) consistent with molecular weight (~353 Da).

- X-ray Crystallography: Provides bond length and dihedral angle data, confirming the planarity of the boronate ester moiety and overall molecular geometry.

Data Table: Typical Reaction Conditions and Outcomes

| Parameter | Condition | Outcome / Notes |

|---|---|---|

| Catalyst | PdCl2(dppf)2 or Pd(PPh3)4 | Efficient palladium source for borylation and coupling |

| Base | K2CO3 or NaOH | Facilitates deprotonation and catalyst turnover |

| Solvent | THF, DMF, or THF/H2O mixture | Polar aprotic solvents preferred for solubility and reaction rate |

| Temperature | 60–100°C | Optimal for catalyst activity and reaction completion |

| Reaction Time | 12–16 hours | Ensures full conversion |

| Purity Achieved | >98% | Verified by HPLC and NMR |

| Yield | 70–90% | Depending on scale and exact conditions |

Research Findings and Notes

- The benzyloxy protection is critical to maintain the integrity of the aniline during borylation.

- Boronate ester formation via palladium-catalyzed borylation is well-established and provides good regioselectivity at the 5-position.

- The Suzuki-Miyaura coupling methodology is versatile and allows for the introduction of various boronate esters with high efficiency.

- Purification by chromatography is essential to remove palladium residues and side products.

- Structural confirmation by multiple analytical methods ensures the compound’s suitability for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated anilines.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique boron-containing structure. The boron atom in the dioxaborolane moiety can facilitate various reactions such as:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid equivalent. This allows for the formation of carbon-carbon bonds between aryl and vinyl groups, making it useful for synthesizing complex organic molecules .

- Functionalization of Aromatic Compounds : The presence of the benzyloxy group enhances the electrophilicity of the aromatic ring, allowing for further functionalization through electrophilic aromatic substitution .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modulate biological activity:

- Anticancer Agents : Research indicates that derivatives of this compound can be designed to inhibit specific cancer cell lines by targeting protein interactions essential for tumor growth. The boron atom may play a role in stabilizing interactions with biological targets .

- Drug Delivery Systems : The compound's ability to form complexes with various biomolecules makes it a candidate for drug delivery applications. Its structure can be modified to enhance solubility and bioavailability of therapeutic agents .

Materials Science

The properties of this compound make it suitable for use in materials science:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of boron into polymer matrices can enhance their performance in electronic applications .

- Sensors and Electronics : The electronic properties of compounds containing dioxaborolane moieties are being explored for use in sensor technologies and organic electronics. Their ability to conduct electricity and their stability under various conditions make them suitable candidates for these applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that modifying the aniline component of the compound could lead to derivatives with increased potency against breast cancer cells. The researchers utilized Suzuki coupling reactions to introduce various substituents on the aromatic ring, enhancing biological activity through improved target interaction.

Case Study 2: Development of Conductive Polymers

Research into conductive polymers incorporating dioxaborolane units showed promising results in terms of electrical conductivity and thermal stability. These materials exhibited potential applications in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The aniline moiety can participate in hydrogen bonding and π-π interactions, contributing to its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related aniline-based boronate esters, focusing on substituent effects:

Reactivity in Cross-Coupling Reactions

The target compound’s 2-benzyloxy group introduces steric hindrance, which can slow transmetallation steps in Suzuki reactions compared to less hindered analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For example:

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 171364-78-6) achieves higher yields (54% from bromoarenes) due to reduced steric bulk .

- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-11-5) exhibits enhanced electrophilicity, favoring coupling with electron-rich partners .

Physical Properties

Challenges and Limitations

- Steric Effects : The benzyloxy group reduces coupling efficiency with bulky aryl halides. For example, tert-butyl carbamate-protected analogs achieve 65% yields from bromoarenes, while the target compound requires optimized conditions .

- Amine Reactivity : The primary amine may participate in side reactions (e.g., imine formation), necessitating protection strategies absent in N,N-dimethylated analogs .

Biological Activity

The compound 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzyloxy group and a dioxaborolane moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 311.18 g/mol. The presence of the boron atom is significant as it can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing dioxaborolane groups can act as inhibitors of certain enzymes, particularly those involved in nucleic acid metabolism.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on RNA-dependent RNA polymerases (RdRPs), which are crucial for viral replication. Studies have shown that similar compounds can inhibit RdRP through allosteric mechanisms .

- Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation through modulation of signaling pathways associated with cell growth and survival.

Biological Activity Data

Case Study 1: Inhibition of Viral Replication

In a study evaluating the antiviral potential of similar compounds, it was found that compounds with dioxaborolane structures effectively inhibited the replication of viruses by targeting RdRP. The study reported an EC50 value less than 50 nM for effective inhibition .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of boron-containing compounds demonstrated that this compound induced significant apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : High gastrointestinal absorption was noted in related compounds.

- Metabolism : Initial studies suggest metabolic stability; however, further investigation is required to assess potential reactive metabolites.

- Toxicity : Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses but warrant comprehensive toxicological evaluations.

Q & A

Q. What are the common synthetic routes for preparing 2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of aniline derivatives. For example, chlorinated or brominated precursors (e.g., 5-bromo-2-benzyloxyaniline) react with bis(pinacolato)diboron (Bpin) in the presence of Pd catalysts (e.g., Pd(dppf)Cl) and a base (e.g., KOAc) in anhydrous solvents like 1,4-dioxane at 80–100°C . Optimization includes using degassed solvents, inert atmospheres (N/Ar), and monitoring reaction progress via TLC or LC-MS. Lower yields (e.g., 21–65% in similar compounds) may require adjusting catalyst loading or ligand choice .

Q. How can silica gel chromatography be effectively used to purify this compound?

- Methodological Answer : After synthesis, purification is achieved via silica gel chromatography using gradient elution. A typical solvent system is hexane/ethyl acetate (7:3 to 1:1 v/v), adjusting polarity based on TLC R values. Pre-adsorption of the crude product onto silica gel before column loading improves separation. Collect fractions and analyze by H NMR to confirm purity. For boronate-containing compounds, ensure silica gel is deactivated (e.g., 5% EtN in mobile phase) to prevent decomposition .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- H NMR : Look for characteristic signals: benzyloxy protons (δ 4.8–5.2 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm, split patterns depend on substitution), and pinacol methyl groups (δ 1.2–1.4 ppm) .

- B NMR : A peak near δ 30 ppm confirms the boronate ester .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOAc/hexane. SHELX software is commonly used for structure refinement .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which can cleave the benzyloxy group or hydrolyze the dioxaborolane ring .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronate ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides) in the presence of Pd catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) in aqueous THF or DMF at 60–90°C. Monitor coupling efficiency via H NMR or HPLC. For electron-deficient aryl halides, use stronger bases like CsCO to enhance reactivity .

Advanced Research Questions

Q. How can low yields in the borylation step be addressed, and what factors influence regioselectivity?

- Methodological Answer : Low yields may stem from steric hindrance at the 5-position of the aniline ring or competing protodeboronation. Use directing groups (e.g., –NH) to enhance meta-selectivity, or employ iridium catalysts (e.g., [Ir(OMe)COD]) with ligands like 4,4′-di-tert-butyl-2,2′-bipyridine for C–H activation . Optimize reaction time and temperature to minimize side reactions.

Q. How to resolve contradictions between NMR and mass spectrometry data indicating impurities?

- Methodological Answer : Discrepancies may arise from residual solvents, decomposition products, or isotopic patterns. Use preparative HPLC for further purification. Cross-validate with C NMR and high-resolution mass spectrometry (HRMS). For boronate esters, check for hydrolysis products (e.g., boronic acids) via B NMR .

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?

Q. How can degradation pathways of this compound under varying pH and temperature conditions be systematically studied?

- Methodological Answer : Conduct accelerated stability studies:

- pH variation : Dissolve in buffered solutions (pH 2–12) and monitor via HPLC at 25°C and 40°C.

- Thermal stress : Heat solid samples at 60°C for 48 hours and analyze degradation products via LC-MS.

Identify major degradation products (e.g., debenzylated aniline derivatives) and propose stabilization methods like lyophilization or formulation with antioxidants .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution. Molecular docking studies can assess interactions with catalytic systems (e.g., Pd centers). Software like Gaussian or ORCA is recommended. Validate predictions with experimental kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.